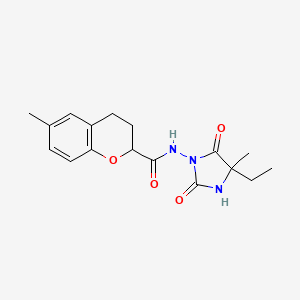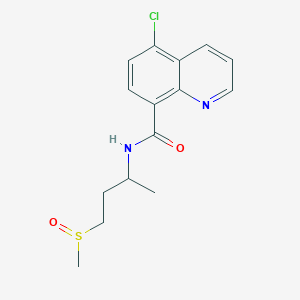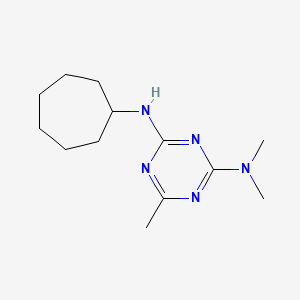![molecular formula C15H26N4O3S B6971875 N-[1-(2-propan-2-ylpyrazole-3-carbonyl)piperidin-4-yl]propane-1-sulfonamide](/img/structure/B6971875.png)
N-[1-(2-propan-2-ylpyrazole-3-carbonyl)piperidin-4-yl]propane-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(2-propan-2-ylpyrazole-3-carbonyl)piperidin-4-yl]propane-1-sulfonamide is a complex organic compound featuring a pyrazole ring, a piperidine ring, and a sulfonamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(2-propan-2-ylpyrazole-3-carbonyl)piperidin-4-yl]propane-1-sulfonamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrazole Ring: Starting with an appropriate diketone and hydrazine derivative, the pyrazole ring is formed through a cyclization reaction.
Attachment of the Piperidine Ring: The pyrazole derivative is then reacted with a piperidine derivative under suitable conditions, often involving a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Introduction of the Sulfonamide Group: The final step involves the reaction of the intermediate with a sulfonyl chloride to introduce the sulfonamide group.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route for scale-up, focusing on maximizing yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the pyrazole ring, potentially converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution at the sulfonamide group.
Major Products:
Oxidation Products: Various oxidized pyrazole derivatives.
Reduction Products: Alcohol derivatives of the pyrazole ring.
Substitution Products: Sulfonamide derivatives with different substituents.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific diseases.
Wirkmechanismus
The mechanism of action of N-[1-(2-propan-2-ylpyrazole-3-carbonyl)piperidin-4-yl]propane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.
Vergleich Mit ähnlichen Verbindungen
- N-[1-(2-methylpyrazole-3-carbonyl)piperidin-4-yl]propane-1-sulfonamide
- N-[1-(2-ethylpyrazole-3-carbonyl)piperidin-4-yl]propane-1-sulfonamide
Comparison: N-[1-(2-propan-2-ylpyrazole-3-carbonyl)piperidin-4-yl]propane-1-sulfonamide is unique due to the presence of the isopropyl group on the pyrazole ring, which can influence its steric and electronic properties, potentially leading to different biological activities and reactivity compared to its methyl and ethyl analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Eigenschaften
IUPAC Name |
N-[1-(2-propan-2-ylpyrazole-3-carbonyl)piperidin-4-yl]propane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N4O3S/c1-4-11-23(21,22)17-13-6-9-18(10-7-13)15(20)14-5-8-16-19(14)12(2)3/h5,8,12-13,17H,4,6-7,9-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKNCTPDKYYRFQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1CCN(CC1)C(=O)C2=CC=NN2C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-[1-[(5-chloropyrimidin-2-yl)amino]ethyl]phenyl]cyclopropanecarboxamide](/img/structure/B6971814.png)
![4-[3-(Cyanomethyl)phenyl]sulfonylmorpholine-3-carboxylic acid](/img/structure/B6971821.png)
![N-[2-(4-ethylpiperazin-1-yl)phenyl]-4-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidine-1-carboxamide](/img/structure/B6971826.png)
![[4-(Furan-2-ylmethyl)piperazin-1-yl]-(2-propan-2-ylpyrazol-3-yl)methanone](/img/structure/B6971828.png)


![N-(4-ethoxyphenyl)-3-[3-(2-methoxyethoxy)azetidine-1-carbonyl]-4-methylbenzenesulfonamide](/img/structure/B6971840.png)
![2-[(1-tert-butyltriazol-4-yl)methylamino]-N,3-dimethylbutanamide](/img/structure/B6971852.png)
![1-[3-[(1-Tert-butyltriazol-4-yl)methylamino]phenyl]sulfonylpiperidin-4-ol](/img/structure/B6971859.png)
![N-[1-[2-(2,5-dimethyl-1,3-thiazol-4-yl)acetyl]piperidin-4-yl]propane-1-sulfonamide](/img/structure/B6971863.png)
![[1-[(1-Tert-butyltriazol-4-yl)methylamino]-3,3,5-trimethylcyclohexyl]methanol](/img/structure/B6971882.png)
![N-[(1-tert-butyltriazol-4-yl)methyl]-1-(4-chlorophenyl)cyclohexan-1-amine](/img/structure/B6971890.png)
